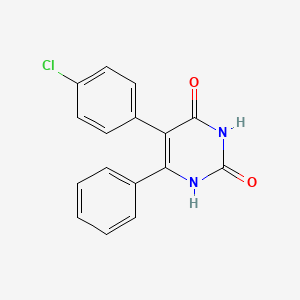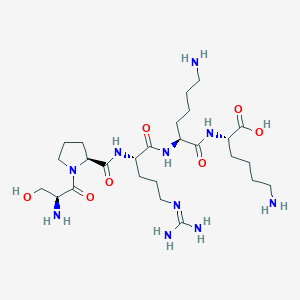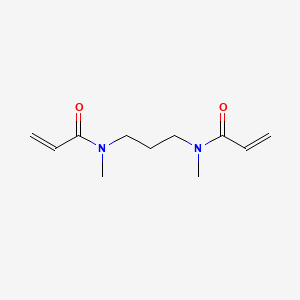
(4-Cyanophenyl)(4-fluorophenyl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyanophenyl)(4-fluorophenyl)borinic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a borinic acid moiety. The combination of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanophenyl)(4-fluorophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with boronic acids. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically conducted at elevated temperatures (80-100°C)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (4-Cyanophenyl)(4-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of boronic acid derivatives.
Reduction: Conversion to aminophenyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Cyanophenyl)(4-fluorophenyl)borinic acid finds applications in various fields of scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (4-Cyanophenyl)(4-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The borinic acid moiety can form stable complexes with transition metals, facilitating catalytic processes. The cyanophenyl and fluorophenyl groups contribute to the compound’s reactivity and specificity in targeting molecular pathways.
Molecular Targets and Pathways:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biological Interactions: Potential to interact with biological macromolecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
(4-Fluorophenyl)boronic acid: Shares the fluorophenyl group but lacks the cyanophenyl group, resulting in different reactivity and applications.
(4-Cyanophenyl)boronic acid: Contains the cyanophenyl group but lacks the fluorophenyl group, leading to distinct chemical properties.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluorophenyl or cyanophenyl group, affecting its reactivity and use in different reactions.
Uniqueness: (4-Cyanophenyl)(4-fluorophenyl)borinic acid is unique due to the combination of cyanophenyl and fluorophenyl groups, which impart distinct reactivity and versatility in various applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
872495-61-9 |
|---|---|
Fórmula molecular |
C13H9BFNO |
Peso molecular |
225.03 g/mol |
Nombre IUPAC |
(4-cyanophenyl)-(4-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,17H |
Clave InChI |
JQGFTINPQVTSSL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C#N)(C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)



![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)

